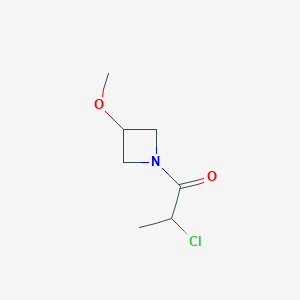
(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” can be represented by the SMILES string: CN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperidine ring and an azetidine ring, both of which are common structures in medicinal chemistry.Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives, such as “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone,” are crucial in the design and synthesis of new pharmaceuticals. They serve as key building blocks in the construction of drugs due to their versatility and presence in many pharmacologically active compounds . The piperidine moiety, in particular, is a common feature in over twenty classes of pharmaceuticals, including alkaloids .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They have been incorporated into the development of potential drugs, with a focus on their biological evaluation and the discovery of new therapeutic agents . This includes exploring their efficacy in treating various diseases and understanding their mechanism of action within biological systems.
Antibacterial Agents
Recent research has explored the synthesis of novel piperidine-related compounds, like benzoxazole derivatives, which have shown antibacterial activity . These studies are crucial in the ongoing battle against antibiotic-resistant bacteria, providing a pathway for the development of new antibacterial drugs.
Cancer Research
Piperidine derivatives have been investigated for their effects against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have been synthesized and tested for their cytotoxicity, with modifications to the piperidine ring influencing the overall effectiveness against cancerous cells .
Alzheimer’s Disease Treatment
Compounds containing the piperidine nucleus have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease. This highlights the potential of piperidine derivatives in the development of neuroprotective drugs .
Analgesic and Anticonvulsant Drugs
The structural flexibility of piperidine derivatives allows them to be used in the creation of analgesic and anticonvulsant medications. Their ability to bind to specific receptors in the nervous system can be harnessed to alleviate pain and control seizures, making them valuable in the field of neuropharmacology .
Orientations Futures
The future directions for research on “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. These compounds could potentially be developed into novel drugs with various therapeutic applications .
Mécanisme D'action
Mode of Action
Piperidine derivatives often interact with their targets through the nitrogen atom in the piperidine ring, which can form hydrogen bonds with biological targets .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds without being too polar .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
(3-methoxyazetidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-9-6-12(7-9)10(13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQKOIOJGSLOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)







![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)

